![molecular formula C16H14N2O2S B187307 N-(3-Methylphenyl)-8-quinolinesulfonamide CAS No. 158729-21-6](/img/structure/B187307.png)
N-(3-Methylphenyl)-8-quinolinesulfonamide
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Overview
Description
N-(3-Methylphenyl)-8-quinolinesulfonamide, also known as 3-MQS, is a chemical compound that has been widely used in scientific research. It belongs to the class of quinolinesulfonamide compounds and has been found to have various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-(3-Methylphenyl)-8-quinolinesulfonamide is not fully understood. However, it has been suggested that it inhibits the activity of carbonic anhydrase by binding to the active site of the enzyme. It has also been suggested that it exerts its antimicrobial activity by disrupting the cell membrane of bacteria and fungi.
Biochemical and Physiological Effects:
N-(3-Methylphenyl)-8-quinolinesulfonamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membrane. It has also been found to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes such as acid-base balance and respiration.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(3-Methylphenyl)-8-quinolinesulfonamide in lab experiments is its wide range of applications. It can be used as an antimicrobial agent, a carbonic anhydrase inhibitor, and a fluorescent probe for the detection of zinc ions. Additionally, it is relatively easy to synthesize and purify. However, one of the limitations of using N-(3-Methylphenyl)-8-quinolinesulfonamide is its potential toxicity. It is important to use proper safety precautions when handling this compound.
Future Directions
There are several future directions for the use of N-(3-Methylphenyl)-8-quinolinesulfonamide in scientific research. One direction is the development of new antimicrobial agents based on the structure of N-(3-Methylphenyl)-8-quinolinesulfonamide. Another direction is the investigation of its potential as a carbonic anhydrase inhibitor for the treatment of diseases such as glaucoma and epilepsy. Additionally, further research can be conducted on its use as a fluorescent probe for the detection of zinc ions in cells.
Conclusion:
In conclusion, N-(3-Methylphenyl)-8-quinolinesulfonamide is a chemical compound that has been widely used in scientific research. It has various applications as an antimicrobial agent, a carbonic anhydrase inhibitor, and a fluorescent probe for the detection of zinc ions. Its mechanism of action is not fully understood, but it has been found to have various biochemical and physiological effects. Despite its potential toxicity, it is a valuable tool for scientific research and has several future directions for investigation.
Synthesis Methods
The synthesis of N-(3-Methylphenyl)-8-quinolinesulfonamide involves the reaction of 8-hydroxyquinoline with 3-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide. The resulting product is then purified using column chromatography to obtain pure N-(3-Methylphenyl)-8-quinolinesulfonamide.
Scientific Research Applications
N-(3-Methylphenyl)-8-quinolinesulfonamide has been used in various scientific research studies. It has been found to have antimicrobial activity against a wide range of bacteria and fungi. It has also been used as an inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes. Additionally, it has been used as a fluorescent probe for the detection of zinc ions in cells.
properties
CAS RN |
158729-21-6 |
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Molecular Formula |
C16H14N2O2S |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
N-(3-methylphenyl)quinoline-8-sulfonamide |
InChI |
InChI=1S/C16H14N2O2S/c1-12-5-2-8-14(11-12)18-21(19,20)15-9-3-6-13-7-4-10-17-16(13)15/h2-11,18H,1H3 |
InChI Key |
ZDBZBMHYJMIHJI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
Canonical SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
Origin of Product |
United States |
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